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Carvedilol N'-β-D-Glucuronide

drug metabolism glucuronide isomer differentiation LC-MS/MS method development

Quantifying carvedilol metabolites risks misidentification when O-glucuronide or carbazole N-glucuronide (CAS 216973-69-2) standards substitute for the authentic aliphatic amine N'-glucuronide. Carvedilol N'-β-D-Glucuronide (CAS 216973-70-5) resolves this. • Resists β-glucuronidase hydrolysis-enzymatic deconjugation fails to capture this isomer; direct LC-MS/MS with matched MRM transition required. • Isomer-specific retention time distinct from carbazole N-glucuronide (ΔTPSA +2.07 Ų), enabling baseline chromatographic separation. • Essential for UGT isoform phenotyping, fractional N-glucuronidation clearance determination, and irreversible elimination quantification in biliary/fecal matrices.

Molecular Formula C₃₀H₃₄N₂O₁₀
Molecular Weight 582.6
CAS No. 216973-70-5
Cat. No. B1146925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol N'-β-D-Glucuronide
CAS216973-70-5
Synonyms1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amino]-1-deoxy-β-D-glucopyranuronic Acid
Molecular FormulaC₃₀H₃₄N₂O₁₀
Molecular Weight582.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carvedilol N'-β-D-Glucuronide (CAS 216973-70-5): Aliphatic Amine N-Glucuronide Metabolite Standard for Bioanalytical Research


Carvedilol N'-β-D-Glucuronide (CAS 216973-70-5) is a phase II N-glucuronide conjugate of the non-selective β/α1-adrenergic blocker carvedilol, formed by attachment of β-D-glucuronic acid specifically to the aliphatic secondary amine nitrogen of the carvedilol side chain [1]. Unlike the more commonly referenced carvedilol O-glucuronides (G1/G2) or the carbazole N-glucuronide isomer (CAS 216973-69-2), this compound bears the glucuronide moiety at the aliphatic amine position, a structural distinction critical for accurate metabolite identification and quantification in pharmacokinetic and drug metabolism studies [2][3].

Why Carvedilol Glucuronide Isomers Cannot Be Substituted: Site-Specific Conjugation Dictates Detection, Stability, and Biological Fate


Carvedilol glucuronidation yields at least five structurally distinct conjugates differing in the site of glucuronic acid attachment: O-linked (aliphatic hydroxyl), N-linked at the carbazole ring nitrogen, and N-linked at the aliphatic secondary amine [1]. These isomers exhibit divergent physicochemical properties, β-glucuronidase susceptibility, and mass spectrometric fragmentation patterns, meaning that using an O-glucuronide standard (e.g., G1/G2) or the carbazole N-glucuronide (CAS 216973-69-2) in place of the aliphatic amine N'-glucuronide (CAS 216973-70-5) can lead to misidentification, inaccurate quantification, and erroneous metabolic pathway conclusions [2][3].

Carvedilol N'-β-D-Glucuronide (216973-70-5) Quantitative Differentiation Evidence Versus Closest Analogs


Structural Site of Glucuronidation: Aliphatic Amine vs. Carbazole Nitrogen vs. Oxygen Linkage

Carvedilol N'-β-D-Glucuronide (CAS 216973-70-5) is uniquely defined by glucuronidation at the aliphatic secondary amine nitrogen of the side chain (IUPAC: 6-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid), distinguishing it from the carbazole N-glucuronide isomer (CAS 216973-69-2; IUPAC: 3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]oxane-2-carboxylic acid) and the O-glucuronide isomers G1 and G2 formed at hydroxyl positions [1][2]. Schaefer et al. identified the carbazole-N-linked glucuronide and two diastereomeric O-linked glucuronides as distinct metabolites in dog and rat, confirming the aliphatic amine N-glucuronide as a separate entity among the five glucuronide conjugates [3].

drug metabolism glucuronide isomer differentiation LC-MS/MS method development

β-Glucuronidase Hydrolysis Resistance: N-Glucuronides vs. O-Glucuronides in Enzymatic Deconjugation Workflows

N-Glucuronide conjugates, including Carvedilol N'-β-D-Glucuronide, are resistant to cleavage by bacterial β-glucuronidases, whereas O-glucuronides (e.g., carvedilol G1 and G2) are readily hydrolyzed [1]. This differential susceptibility means that in enzymatic deconjugation protocols employing β-glucuronidase (e.g., Helix pomatia or E. coli enzyme preparations), O-glucuronide metabolites are converted back to the parent aglycone for total drug quantification, while the N'-glucuronide remains intact and requires direct LC-MS/MS measurement [1][2].

metabolite hydrolysis β-glucuronidase resistance sample preparation for bioanalysis

Computed Physicochemical Properties: TPSA and LogP Differentiation Between N-Glucuronide Isomers

The aliphatic amine N'-glucuronide (CAS 216973-70-5) exhibits a computed topological polar surface area (TPSA) of 174.17 Ų and a consensus LogP of 0.96, compared to TPSA 172.10 Ų and consensus LogP 0.78 for the carbazole N-glucuronide isomer (CAS 216973-69-2) [1][2]. The higher TPSA and LogP of the N'-isomer predict marginally different reversed-phase chromatographic retention and solid-phase extraction (SPE) recovery, enabling isomer-specific method optimization [1][2].

chromatographic retention prediction solid-phase extraction optimization LogP and TPSA comparison

Differential UGT Isoform Involvement in Carvedilol Glucuronidation: Implications for Metabolic Phenotyping

The formation of carvedilol O-glucuronides (G1 and G2) in human liver microsomes is catalyzed by UGT1A1, UGT2B4, and UGT2B7, with distinct kinetic parameters: for G1, Km = 26.6 μM and Vmax = 106 pmol/min/mg protein; for G2, Km = 46.0 μM and Vmax = 44.5 pmol/min/mg protein [1]. While the specific UGT isoforms responsible for the aliphatic amine N'-glucuronidation of carvedilol were not characterized in this study, the presence of a carbazole-N-linked glucuronide and an aliphatic amine N-glucuronide as separate products from distinct nitrogen atoms implies differential UGT or binding orientation requirements compared to O-glucuronidation [2].

UGT isoform specificity in vitro metabolism reaction phenotyping

Mass Spectrometric Differentiation: In-Source and Collision-Induced Dissociation Behavior of N- vs. O-Glucuronides

Deprotonated N-glucuronide drug metabolites, including carvedilol N-glucuronides, can be differentiated from O-glucuronides using gas-phase ion/molecule reactions with BF3 followed by collision-activated dissociation (CAD), which produces distinct product ion spectra based on the site of conjugation [1]. In standard LC-MS/MS analysis, N-glucuronides typically exhibit a characteristic neutral loss of the glucuronic acid moiety (176 Da) but with different relative abundance and additional fragment ions compared to O-glucuronides, providing a basis for selective MRM transition development [1][2]. The carvedilol β-D-glucuronide (unspecified isomer) was shown to cause weak time-dependent inhibition of CYP3A (IC50 shift from 7.0 to 1.1 μM for the parent drug after preincubation), whereas the parent carvedilol itself was a more potent CYP3A inactivator (kinact = 0.051 min⁻¹, KI = 1.8 μM), indicating that the glucuronide metabolite possesses distinct biological reactivity from the aglycone [3].

tandem mass spectrometry glucuronide fragmentation MRM assay selectivity

Carvedilol N'-β-D-Glucuronide (216973-70-5): Proven Application Scenarios for Bioanalytical and Drug Metabolism Research


LC-MS/MS Method Development Requiring Isomer-Specific Calibration Standards

When developing a quantitative LC-MS/MS assay for carvedilol metabolites in plasma or urine, the aliphatic amine N'-glucuronide (CAS 216973-70-5) must be used as the authentic reference standard for its corresponding MRM transition. Because this N-glucuronide resists β-glucuronidase hydrolysis, indirect quantification via enzymatic deconjugation will fail to capture it [1]. The computed TPSA difference of +2.07 Ų relative to the carbazole N-glucuronide isomer predicts a distinct retention time, requiring isomer-specific chromatographic optimization [2].

Metabolic Pathway Elucidation and Reaction Phenotyping

For in vitro studies using human liver microsomes or recombinant UGT isoforms to determine the fractional contribution of N-glucuronidation versus O-glucuronidation to carvedilol clearance, the authentic N'-glucuronide standard is essential for calibrating product formation rates. The known kinetic parameters for O-glucuronides G1 (Vmax/Km ≈ 4.0 μL/min/mg) and G2 (Vmax/Km ≈ 1.0 μL/min/mg) [3] cannot be extrapolated to the N-glucuronide pathway due to its structurally distinct conjugation site and potentially different UGT isoform involvement [4].

Enterohepatic Recirculation and Gut Microbiome Interaction Studies

Because N-glucuronides are resistant to bacterial β-glucuronidase in the colon, unlike O-glucuronides which are cleaved to liberate the parent drug for reabsorption, the N'-glucuronide represents a terminal excretory metabolite that does not participate in enterohepatic recirculation [1]. Quantification of this metabolite in fecal or biliary samples, using the specific CAS 216973-70-5 standard, provides a direct measure of irreversible elimination, whereas O-glucuronide levels may reflect both elimination and recirculation dynamics.

CYP-Mediated Drug-Drug Interaction Risk Assessment

Carvedilol glucuronide has been shown to cause weak time-dependent inhibition of CYP3A, while the parent drug is a more potent inactivator (IC50 decreasing from 7.0 to 1.1 µM after 30-min NADPH preincubation; kinact = 0.051 min⁻¹, KI = 1.8 µM) [5]. To assess whether the N'-glucuronide specifically contributes to CYP inhibition or is an innocent bystander, investigators require the isomerically pure standard for incubation experiments, as pooled glucuronide mixtures or O-glucuronide standards would confound the assignment of inhibitory activity to a specific conjugate.

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